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Compound of Interest

Compound Name: C215

Cat. No.: B1663142 Get Quote

Disclaimer: The following application notes and protocols are based on a hypothetical

molecule, C215, as a comprehensive search of publicly available scientific literature did not

yield specific information for a compound with this designation in the context of antibiotic

resistance research. The information presented is synthesized from general knowledge and

methodologies in the field of antibiotic resistance to serve as an illustrative example.

Application Notes
Introduction

The rise of antimicrobial resistance (AMR) represents a significant threat to global public

health.[1][2] Bacteria have evolved numerous mechanisms to withstand the effects of

antibiotics, including the formation of biofilms, which are structured communities of bacterial

cells enclosed in a self-produced polymeric matrix.[3] Biofilms provide a physical barrier to

antibiotic penetration and are a key factor in the development of persistent and chronic

infections that are highly resistant to conventional antibiotic therapy.

A promising strategy to combat antibiotic resistance is the development of compounds that can

disrupt bacterial signaling pathways controlling resistance mechanisms. One such critical

pathway is the cyclic dimeric guanosine monophosphate (c-di-GMP) signaling network.[4][5]

Intracellular levels of c-di-GMP regulate the transition between motile (planktonic) and sessile

(biofilm) lifestyles in many bacteria.[4] High levels of c-di-GMP generally promote biofilm

formation and, consequently, antibiotic resistance.[4]
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C215: A Novel c-di-GMP Signaling Inhibitor

C215 is a hypothetical, potent, and specific small molecule inhibitor of Diguanylate Cyclase X

(DgcX), a key enzyme responsible for the synthesis of c-di-GMP in a range of clinically relevant

Gram-negative bacteria. By targeting DgcX, C215 effectively reduces the intracellular

concentration of c-di-GMP, thereby inhibiting biofilm formation and increasing the susceptibility

of bacteria to conventional antibiotics.

Mechanism of Action

The proposed mechanism of action for C215 is the allosteric inhibition of the DgcX enzyme.

This binding prevents the cyclization of two GTP molecules into c-di-GMP. The resulting

decrease in the intracellular c-di-GMP pool leads to the downregulation of genes responsible

for the production of exopolysaccharides and adhesins, which are essential components of the

biofilm matrix.[4] This disruption of biofilm formation re-sensitizes the bacteria to antibiotics that

would otherwise be ineffective against the biofilm-embedded cells.

Applications in Research

Study of c-di-GMP Signaling: C215 can be used as a chemical probe to investigate the role

of c-di-GMP signaling in various bacterial processes, including virulence, cell cycle control,

and antibiotic resistance.[4]

Biofilm Formation Research: As a potent inhibitor of biofilm formation, C215 is an invaluable

tool for studying the molecular mechanisms underlying biofilm development and for

screening for other anti-biofilm agents.

Synergistic Antibiotic Studies: C215 can be used in combination with conventional antibiotics

to explore synergistic effects and to evaluate its potential as an antibiotic adjuvant in

combating resistant infections.

Drug Discovery: The chemical scaffold of C215 can serve as a starting point for the

development of new classes of antibiotic resistance breakers.

Signaling Pathway of C215 Action
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Caption: Hypothetical signaling pathway illustrating the inhibitory action of C215.

Quantitative Data for C215
The following table summarizes hypothetical quantitative data for C215, demonstrating its

efficacy as a DgcX inhibitor and an antibiotic potentiator against a hypothetical resistant strain

of Pseudomonas aeruginosa.
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Parameter Value Conditions

DgcX Inhibition (IC50) 0.5 µM
In vitro enzymatic assay with

purified DgcX protein.

C215 MIC > 128 µg/mL

Broth microdilution assay

against P. aeruginosa

(resistant strain). C215 alone

has no bactericidal effect.

Ciprofloxacin MIC 64 µg/mL

Broth microdilution assay

against P. aeruginosa

(resistant strain).

Ciprofloxacin MIC + 2 µg/mL

C215
4 µg/mL

Broth microdilution assay,

demonstrating a 16-fold

potentiation of ciprofloxacin.

Biofilm Formation Inhibition

(MBIC50)
2 µg/mL

Crystal violet assay after 24-

hour incubation.

Cytotoxicity (CC50) > 100 µM

Assay performed on human

embryonic kidney cells

(HEK293).

Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methods described by the Clinical and Laboratory

Standards Institute (CLSI).[6]

Materials:

96-well microtiter plates

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Bacterial culture in logarithmic growth phase
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C215 and antibiotic stock solutions

Protocol:

Prepare a serial two-fold dilution of the test compound (C215 or antibiotic) in CAMHB

directly in the 96-well plate.

Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard, then

dilute to a final concentration of 5 x 105 CFU/mL in each well.

Include a growth control (no compound) and a sterility control (no bacteria).

Incubate the plate at 37°C for 18-24 hours.

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible bacterial growth.[6]

2. Checkerboard Assay for Synergy

This assay is used to determine the synergistic effect of C215 and a conventional antibiotic.

Materials: Same as for MIC determination.

Protocol:

In a 96-well plate, prepare serial dilutions of the antibiotic horizontally and serial dilutions

of C215 vertically.

This creates a matrix of wells containing various concentrations of both compounds.

Inoculate the plate with the bacterial suspension as described for the MIC protocol.

Incubate at 37°C for 18-24 hours.

Determine the MIC of the antibiotic in the presence of each concentration of C215, and

vice versa.

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI =

(MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination /
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MIC of drug B alone).

Synergy is defined as an FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI >

4.

3. Crystal Violet Biofilm Assay

This protocol quantifies the effect of C215 on biofilm formation.

Materials:

96-well flat-bottom microtiter plates

Tryptic Soy Broth (TSB) or other suitable growth medium

Bacterial culture

C215 stock solution

0.1% Crystal Violet solution

30% Acetic Acid

Protocol:

Add 100 µL of bacterial culture (adjusted to 0.5 McFarland) and 100 µL of TSB containing

various concentrations of C215 to the wells of a 96-well plate.

Include a growth control (no C215) and a negative control (medium only).

Incubate the plate at 37°C for 24-48 hours without shaking.

Carefully discard the culture medium and wash the wells gently three times with

phosphate-buffered saline (PBS) to remove planktonic cells.

Air-dry the plate.

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature

for 15 minutes.
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Remove the crystal violet solution and wash the wells again with PBS until the water runs

clear.

Air-dry the plate completely.

Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

Read the absorbance at 595 nm using a microplate reader. The absorbance is

proportional to the amount of biofilm formed.

Experimental Workflow
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Hypothesis:
C215 inhibits DgcX and

re-sensitizes bacteria to antibiotics

Determine MIC of C215 alone Determine MIC of a conventional
antibiotic (e.g., Ciprofloxacin)

Checkerboard Assay:
Assess synergy between C215

and the antibiotic

Crystal Violet Biofilm Assay:
Quantify inhibition of

biofilm formation by C215

In vitro DgcX Enzymatic Assay:
Determine IC50 of C215

Cytotoxicity Assay:
Evaluate toxicity of C215

on mammalian cells

Conclusion:
C215 is a non-toxic DgcX inhibitor
that potentiates antibiotic activity

by inhibiting biofilm formation
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Caption: A logical workflow for the experimental validation of C215.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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